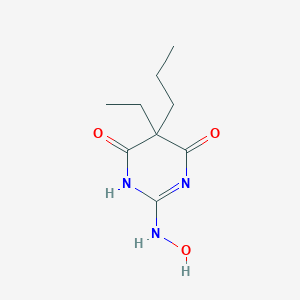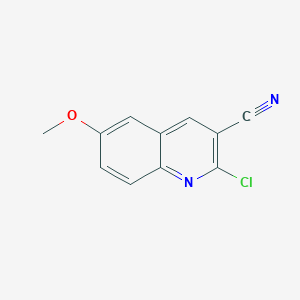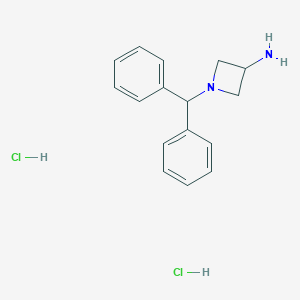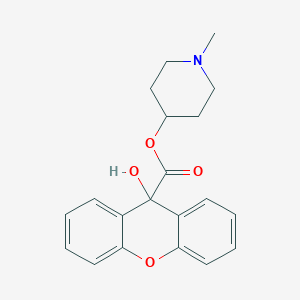
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester, also known as X-MP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester works by binding to metal ions or ROS, resulting in a change in its fluorescence properties. This change in fluorescence can be detected and quantified, allowing for the detection of metal ions or ROS in biological samples. Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has also been shown to bind to neurotransmitters, resulting in a change in its fluorescence properties. This property has been utilized in the development of biosensors for the detection of neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has been shown to be non-toxic and does not have any significant biochemical or physiological effects on living organisms. This property makes it an ideal probe for detecting metal ions, ROS, and neurotransmitters in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester is its high sensitivity and selectivity for detecting metal ions, ROS, and neurotransmitters. Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester is also easy to synthesize and can be produced in large quantities. However, one of the limitations of Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester is its limited solubility in water, which can make it difficult to use in certain biological applications.
Direcciones Futuras
There are several future directions for the use of Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester in scientific research. One potential application is in the development of biosensors for the detection of other molecules such as hormones and cytokines. Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester can also be modified to improve its solubility in water, making it more suitable for use in biological applications. Furthermore, Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester can be used in combination with other probes to develop multi-functional biosensors for the detection of multiple analytes simultaneously.
Conclusion:
In conclusion, Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester is a versatile chemical compound that has potential applications in various fields of scientific research. Its high sensitivity and selectivity for detecting metal ions, ROS, and neurotransmitters make it an ideal probe for biological applications. With further research, Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has the potential to be used in the development of biosensors for the detection of other molecules and in the development of multi-functional biosensors.
Métodos De Síntesis
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester can be synthesized through a multi-step process that involves the reaction of xanthene-9-carboxylic acid with piperidine and methyl iodide. The resulting product is then purified using column chromatography to obtain a pure form of Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester. This synthesis method has been widely used in research laboratories to produce Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester for various applications.
Aplicaciones Científicas De Investigación
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe to detect the presence of metal ions such as copper and zinc in biological samples. Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has also been used as a fluorescent sensor to detect the presence of reactive oxygen species (ROS) in cells. Moreover, Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has been used in the development of biosensors for the detection of neurotransmitters such as dopamine and serotonin.
Propiedades
Número CAS |
102585-03-5 |
|---|---|
Nombre del producto |
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester |
Fórmula molecular |
C20H21NO4 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
(1-methylpiperidin-4-yl) 9-hydroxyxanthene-9-carboxylate |
InChI |
InChI=1S/C20H21NO4/c1-21-12-10-14(11-13-21)24-19(22)20(23)15-6-2-4-8-17(15)25-18-9-5-3-7-16(18)20/h2-9,14,23H,10-13H2,1H3 |
Clave InChI |
XWNYLOBIJMEALR-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2(C3=CC=CC=C3OC4=CC=CC=C42)O |
SMILES canónico |
CN1CCC(CC1)OC(=O)C2(C3=CC=CC=C3OC4=CC=CC=C42)O |
Otros números CAS |
102585-03-5 |
Sinónimos |
tricyclopinate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



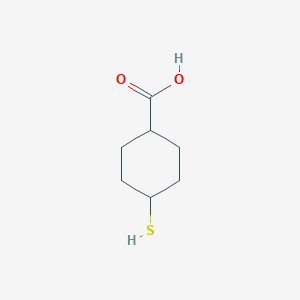
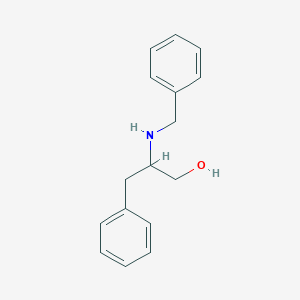
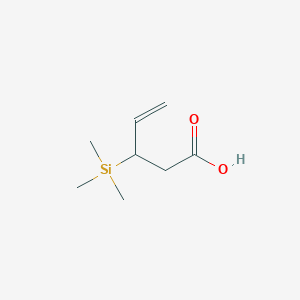
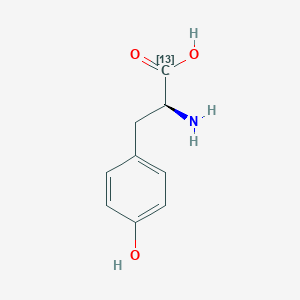
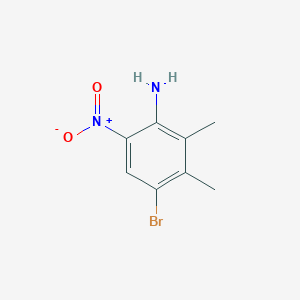
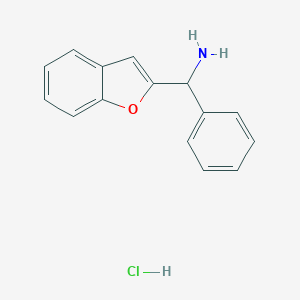
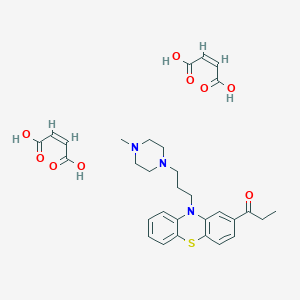
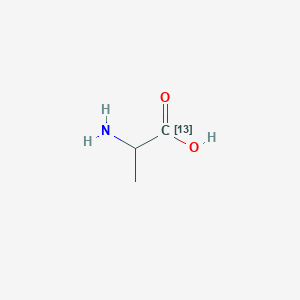
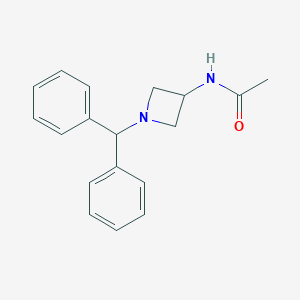
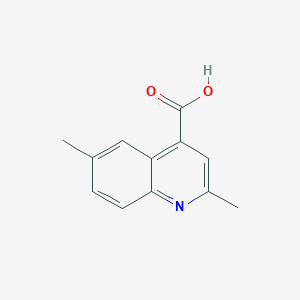
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)](/img/structure/B9221.png)
